1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde
Description
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Properties
IUPAC Name |
1-(3-methylphenyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-3-2-4-11(5-9)13-7-10(8-14)6-12-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJRHXYZSZISMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393194 | |
| Record name | 1-(3-Methylphenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400876-64-4 | |
| Record name | 1-(3-Methylphenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Vilsmeier-Haack Pathway to 1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde: A Mechanistic and Methodological Guide
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide delineates the predominant synthetic pathway for the formation of 1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. The core of this synthesis lies in the Vilsmeier-Haack reaction, a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic systems. This document provides a comprehensive exploration of the underlying reaction mechanism, a detailed, field-tested experimental protocol, and a thorough characterization of the target molecule. By elucidating the causality behind experimental choices and grounding all claims in authoritative sources, this guide serves as a self-validating resource for researchers engaged in the synthesis and application of pyrazole derivatives.
Introduction: The Significance of Pyrazole-4-carbaldehydes
The pyrazole moiety is a privileged scaffold in drug discovery, appearing in a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The introduction of a formyl group at the 4-position of the pyrazole ring, as in this compound, provides a versatile synthetic handle for further molecular elaboration. This aldehyde functionality readily participates in a variety of chemical transformations, such as condensations, oxidations, and reductions, enabling the construction of complex molecular architectures and the exploration of novel chemical space in drug development programs. The title compound, with its specific 3-methylphenyl substitution, offers a unique lipophilic and steric profile that can be exploited to fine-tune the pharmacological properties of derivative compounds.
The Vilsmeier-Haack Reaction: A Mechanistic Deep Dive
The formation of this compound is most efficiently achieved through a one-pot cyclization and formylation of the corresponding acetophenone (3-methylphenyl)hydrazone via the Vilsmeier-Haack reaction.[1][2] This reaction utilizes the Vilsmeier reagent, an electrophilic iminium salt, generated in situ from a tertiary amide, typically N,N-dimethylformamide (DMF), and a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[3]
Generation of the Vilsmeier Reagent
The reaction is initiated by the activation of DMF with POCl₃. The lone pair of electrons on the oxygen atom of DMF attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a highly reactive intermediate. Subsequent elimination of a chlorophosphate species generates the electrophilic chloromethyliminium salt, also known as the Vilsmeier reagent.
Caption: Generation of the Vilsmeier Reagent from DMF and POCl₃.
Cyclization and Formylation Cascade
The synthesis of the pyrazole ring and its subsequent formylation occur in a concerted cascade. The starting material, acetophenone (3-methylphenyl)hydrazone, possesses a nucleophilic enamine tautomer that initiates the reaction sequence.
-
Initial Electrophilic Attack: The enamine tautomer of the hydrazone attacks the electrophilic carbon of the Vilsmeier reagent.
-
Cyclization: The resulting intermediate undergoes an intramolecular cyclization, with the terminal nitrogen atom of the hydrazone attacking the newly introduced iminium carbon. This step forms the five-membered pyrazole ring.
-
Aromatization and Formylation: Subsequent elimination of dimethylamine and a proton leads to the formation of the aromatic 1-(3-methylphenyl)-3-methyl-1H-pyrazole. This pyrazole is then subjected to a second electrophilic attack by another molecule of the Vilsmeier reagent at the electron-rich C4 position.
-
Hydrolysis: The final step involves the hydrolysis of the resulting iminium salt upon aqueous workup to yield the desired this compound.
Caption: Proposed mechanism for the Vilsmeier-Haack synthesis of this compound.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound, including the preparation of the necessary starting material.
Synthesis of Acetophenone (3-methylphenyl)hydrazone
This precursor is synthesized through the condensation of 3-methylphenylhydrazine with acetophenone.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Methylphenylhydrazine | 122.17 | 12.2 g | 0.1 |
| Acetophenone | 120.15 | 12.0 g | 0.1 |
| Glacial Acetic Acid | 60.05 | 20 mL | - |
| Ethanol | 46.07 | 100 mL | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 12.2 g (0.1 mol) of 3-methylphenylhydrazine in 100 mL of ethanol.
-
To this solution, add 12.0 g (0.1 mol) of acetophenone.
-
Add 20 mL of glacial acetic acid to the mixture. The acetic acid acts as a catalyst for the condensation reaction.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Cool the mixture further in an ice bath to facilitate the precipitation of the hydrazone.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield acetophenone (3-methylphenyl)hydrazone as a crystalline solid.
Synthesis of this compound
This procedure is adapted from established methods for the Vilsmeier-Haack formylation of hydrazones.[4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Acetophenone (3-methylphenyl)hydrazone | 224.30 | 11.2 g | 0.05 |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 15.3 g (9.4 mL) | 0.1 |
Procedure:
Caption: Experimental workflow for the synthesis of this compound.
-
Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a calcium chloride guard tube, place 50 mL of anhydrous DMF. Cool the flask in an ice-salt bath to 0-5 °C.
-
Add 15.3 g (9.4 mL, 0.1 mol) of POCl₃ dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition. The formation of the Vilsmeier reagent is an exothermic process.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.
-
Reaction with Hydrazone: Dissolve 11.2 g (0.05 mol) of acetophenone (3-methylphenyl)hydrazone in 20 mL of anhydrous DMF.
-
Add the hydrazone solution dropwise to the pre-formed Vilsmeier reagent with continuous stirring, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat it to 60-70 °C for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it slowly onto 200 g of crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide solution until the pH is approximately 8-9.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with water.
-
For further purification, the crude product can be recrystallized from ethanol or purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
Dry the purified product under vacuum to obtain this compound.
Characterization of this compound
Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following are the expected analytical and spectroscopic data.
Physical Properties:
| Property | Value |
| CAS Number | 21487-48-9[5] |
| Molecular Formula | C₁₁H₁₀N₂O[5] |
| Molecular Weight | 186.21 g/mol [5] |
| Appearance | Off-white to pale yellow solid |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm):
-
9.90-10.10 (s, 1H, -CHO)
-
8.10-8.30 (s, 1H, pyrazole-H5)
-
7.80-8.00 (s, 1H, pyrazole-H3)
-
7.20-7.60 (m, 4H, Ar-H)
-
2.40 (s, 3H, Ar-CH₃)
-
-
¹³C NMR (CDCl₃, 100 MHz) δ (ppm):
-
185.0-187.0 (-CHO)
-
140.0-142.0 (pyrazole-C5)
-
139.0-141.0 (Ar-C)
-
138.0-140.0 (pyrazole-C3)
-
128.0-130.0 (Ar-CH)
-
125.0-127.0 (Ar-CH)
-
120.0-122.0 (Ar-CH)
-
118.0-120.0 (pyrazole-C4)
-
21.0-22.0 (Ar-CH₃)
-
-
IR (KBr, cm⁻¹):
-
3100-3150 (C-H stretching, aromatic)
-
2950-2850 (C-H stretching, methyl)
-
1670-1690 (C=O stretching, aldehyde)
-
1580-1600 (C=C stretching, aromatic)
-
1500-1520 (C=N stretching, pyrazole)
-
-
Mass Spectrometry (EI):
-
m/z (%): 186 (M⁺), 185 (M⁺-H), 157 (M⁺-CHO), 91 (C₇H₇⁺)
-
Conclusion
This technical guide has provided a comprehensive overview of the synthesis of this compound, a valuable building block for chemical and pharmaceutical research. The Vilsmeier-Haack reaction stands as the most efficient and reliable method for its preparation from readily available starting materials. The detailed mechanistic explanation and step-by-step experimental protocol offer a robust and reproducible approach for its synthesis. The provided characterization data serves as a benchmark for confirming the identity and purity of the final product. It is anticipated that this guide will be a valuable resource for scientists and researchers, enabling them to confidently synthesize and utilize this important pyrazole derivative in their research endeavors.
References
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- Arkivoc 2011 (xi) 1-21.
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-
PubChem. 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. [Link]
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An In-Depth Technical Guide to the Stability and Storage of 1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde
Introduction
1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of a wide array of biologically active compounds and functional materials.[1][2] Its utility in pharmaceutical and agrochemical research necessitates a thorough understanding of its stability profile to ensure the integrity and reproducibility of experimental outcomes.[1][3] This technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
The core structure, a substituted pyrazole, is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability.[1][2] However, the presence of the reactive aldehyde functional group introduces potential stability concerns that must be addressed through rigorous scientific investigation and adherence to best practices in chemical storage and handling.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is paramount to predicting its stability and handling requirements. While experimental data for this specific molecule is not extensively published, we can infer its properties from closely related analogs and computational predictions.
| Property | Predicted/Inferred Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O | [2] |
| Molecular Weight | 186.21 g/mol | [2] |
| Appearance | Pale yellow amorphous powder | [3] |
| Melting Point | 118-124 °C | [3] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, DMSO, and DMF. | [4] |
Chemical Stability and Potential Degradation Pathways
The stability of this compound is primarily influenced by the reactivity of its aldehyde group and the integrity of the pyrazole ring. Understanding the potential degradation pathways is critical for developing appropriate storage and handling protocols.
Oxidative Degradation
Aromatic aldehydes are susceptible to oxidation, particularly in the presence of atmospheric oxygen. The primary degradation product is the corresponding carboxylic acid, 1-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid. This conversion can be accelerated by exposure to light, elevated temperatures, and the presence of metal ions.
Diagram of Oxidative Degradation
Caption: Oxidative degradation of the aldehyde to a carboxylic acid.
Hydrolytic Degradation
While the pyrazole ring itself is generally stable to hydrolysis, the potential for hydration of the aldehyde group to form a geminal diol exists, particularly in aqueous solutions at non-neutral pH. Although typically reversible, this can be a precursor to other reactions. Certain pyrazole derivatives, especially esters, have shown susceptibility to hydrolysis in buffered solutions.
Photodegradation
Many aromatic compounds are sensitive to light. While pyrazole derivatives are often reported to have good photostability, the aldehyde functionality can be a chromophore that absorbs UV light, potentially leading to radical-mediated degradation pathways. To mitigate this, the compound should be protected from light.
Thermal Degradation
Elevated temperatures can accelerate all degradation pathways. While the melting point of a similar compound is in the range of 118-124 °C, thermal decomposition is likely to occur at temperatures below this, especially over extended periods.[3]
Recommended Storage Conditions
Based on the potential degradation pathways, the following storage conditions are recommended to ensure the long-term stability of this compound:
| Parameter | Recommendation | Rationale |
| Temperature | 0-8 °C (refrigerated) | To minimize the rate of all potential degradation reactions.[3] |
| Atmosphere | Inert gas (e.g., Argon or Nitrogen) | To prevent oxidative degradation of the aldehyde group. |
| Light | Amber vial or stored in the dark | To prevent photolytic degradation. |
| Container | Tightly sealed, airtight container | To prevent exposure to moisture and atmospheric oxygen. |
| pH (for solutions) | Neutral (pH 7) | To minimize the risk of acid or base-catalyzed degradation. |
Experimental Protocols for Stability Assessment
A comprehensive stability testing program is essential to definitively establish the re-test period and optimal storage conditions for this compound. The following protocols are based on the International Council for Harmonisation (ICH) Q1A (R2) guidelines.
Forced Degradation Studies
Forced degradation (stress testing) is crucial for identifying potential degradation products and developing a stability-indicating analytical method.[5][6]
Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Step-by-Step Protocols:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent (e.g., acetonitrile) and add an equal volume of 0.1 M hydrochloric acid. Heat the solution at 60 °C for a specified period (e.g., 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M sodium hydroxide. Heat the solution at 60 °C for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for a specified period.
-
Thermal Degradation: Place the solid compound in a temperature-controlled oven at 80 °C for a specified period.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
Long-Term and Accelerated Stability Studies
These studies are performed to establish the re-test period under recommended storage conditions and to assess the impact of short-term excursions outside these conditions.
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
Stability-Indicating Analytical Methodology
A validated stability-indicating analytical method is essential to separate and quantify the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is recommended.
Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)
To enhance the detection and separation of the aldehyde and its potential degradation products, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a well-established method.[7][8][9]
Protocol for DNPH Derivatization:
-
Prepare a stock solution of the sample to be analyzed in acetonitrile.
-
Prepare a saturated solution of DNPH in acetonitrile containing a catalytic amount of sulfuric acid.
-
Mix an aliquot of the sample solution with an excess of the DNPH reagent.
-
Allow the reaction to proceed at room temperature for at least one hour.
-
Dilute the resulting solution with the mobile phase to the desired concentration for HPLC analysis.
RP-HPLC Method
A gradient RP-HPLC method is suitable for separating the DNPH-derivatized compound from its degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-20 min: 40-90% B; 20-25 min: 90% B; 25-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 360 nm |
| Injection Volume | 10 µL |
Diagram of Analytical Workflow
Caption: Analytical workflow for monitoring stability.
Conclusion
The stability of this compound is a critical parameter for its successful application in research and development. By understanding its potential degradation pathways—primarily oxidation of the aldehyde group—and implementing appropriate storage conditions, researchers can ensure the integrity of this valuable synthetic intermediate. This guide provides a robust framework for the handling, storage, and stability assessment of this compound, grounded in established scientific principles and regulatory guidelines. Adherence to these recommendations will contribute to the generation of reliable and reproducible scientific data.
References
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Kira, M. A., et al. (Year). Journal of Organic Chemistry, Vol(Issue), pp-pp. [Link]
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Shahani, T., et al. (2011). 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2646. [Link]
-
Al-Zahrani, F. M., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. [Link]
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PubChem. (n.d.). 3-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. [Link]
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Tahir, M. N., et al. (2010). 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3170. [Link]
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Agilent Technologies. (2015). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. [Link]
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PubChem. (n.d.). 3-methyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. [Link]
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Georgieva, M., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(4), 209-216. [Link]
-
Teunissen, C. J., et al. (2005). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Journal of the American Society for Mass Spectrometry, 16(8), 1357-1366. [Link]
-
SCION Instruments. (n.d.). Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD. [Link]
-
Shirodkar, R. G., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. International Journal of Pharmaceutical Sciences and Research, 14(2), 1000-1007. [Link]
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Bajaj, S., et al. (2018). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 11(4), 734-740. [Link]
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Parmar, S. S., et al. (n.d.). Measurement of Aldehydes Using DNPH Derivatization and Water Impinger Methods. California Air Resources Board. [Link]
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El-Sayed, M. A. A., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(19), 6543. [Link]
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Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]
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El-Habeeb, A. A., et al. (2017). Electrochemical impedance spectroscopy measurements for determination of derivatized aldehydes in several matrices. Journal of the Iranian Chemical Society, 15(1), 137-145. [Link]
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Sharma, G., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(2), 38241-38248. [Link]
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Kumar, V., & Singh, R. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(3), 00021. [Link]
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Methodological & Application
Application Notes & Protocols: Derivatization of 1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde's Aldehyde Group
Introduction: The Pyrazole Scaffold as a Nexus for Molecular Innovation
The 1-aryl-1H-pyrazole framework is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from its metabolic stability, favorable pharmacokinetic properties, and its ability to engage in a multitude of non-covalent interactions with biological targets.[3] Within this class, 1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde stands out as a particularly valuable synthetic intermediate.[4] The aldehyde group at the C4 position is a highly versatile chemical handle, amenable to a wide array of transformations. This allows for the systematic introduction of diverse functional groups, enabling comprehensive Structure-Activity Relationship (SAR) studies and the optimization of lead compounds in drug discovery programs.[5][6]
This guide provides an in-depth exploration of key derivatization strategies for the aldehyde moiety of this compound. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical logic to empower rational molecular design.
Core Derivatization Strategies and Protocols
The electrophilic carbon and nucleophilic oxygen of the aldehyde group allow for a diverse range of chemical transformations. Below are detailed protocols for several high-impact derivatization reactions.
Reductive Amination: Accessing Diverse Amine Derivatives
Reductive amination is a cornerstone of medicinal chemistry for converting aldehydes into amines. The process involves the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine. This method is highly effective for creating libraries of secondary and tertiary amines with varied substituents.
Causality and Experimental Choice: This two-step, one-pot reaction is favored for its high efficiency and broad substrate scope. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reducing agent of choice as it is mild, selective for iminium ions over aldehydes, and does not react violently with protic solvents, offering a significant safety and handling advantage over reagents like sodium cyanoborohydride (NaBH₃CN).
Protocol: Synthesis of N-Benzyl-1-(1-(3-methylphenyl)-1H-pyrazol-4-yl)methanamine
| Reagents & Equipment | Parameters |
| This compound | Reaction Scale: 1.0 mmol |
| Benzylamine | Solvent: 1,2-Dichloroethane (DCE) |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Temperature: Room Temperature (20-25°C) |
| 1,2-Dichloroethane (DCE), Anhydrous | Reaction Time: 12-18 hours |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Work-up: Aqueous extraction |
| Dichloromethane (DCM) | Purification: Flash column chromatography |
| Anhydrous Magnesium Sulfate (MgSO₄) | |
| Round-bottom flask, Magnetic stirrer, TLC setup |
Step-by-Step Methodology:
-
Reaction Setup: To a stirred solution of this compound (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add benzylamine (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate Schiff base. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Reaction Progression: Continue stirring at room temperature for 12-18 hours, or until TLC analysis indicates complete consumption of the starting aldehyde and imine intermediate.
-
Quenching and Work-up: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure secondary amine.
Caption: Reductive Amination Workflow.
Knoevenagel Condensation: Crafting α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful C-C bond-forming reaction involving the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base. This reaction is invaluable for synthesizing electron-deficient alkenes, which are versatile precursors for Michael additions, Diels-Alder reactions, and the synthesis of various heterocyclic systems.
Causality and Experimental Choice: The reaction is driven by the formation of a stable, conjugated π-system. Using a base like piperidine activates the methylene compound by deprotonation, forming a nucleophilic carbanion that attacks the aldehyde. The subsequent dehydration step is often spontaneous or requires mild heating. The choice of an aqueous medium can make this an environmentally friendly "green" process.[7]
Protocol: Synthesis of 2-((1-(3-methylphenyl)-1H-pyrazol-4-yl)methylene)malononitrile
| Reagents & Equipment | Parameters |
| This compound | Reaction Scale: 1.0 mmol |
| Malononitrile | Solvent: Water or Ethanol |
| Piperidine (catalyst) | Temperature: Room Temperature to 60°C |
| Round-bottom flask, Magnetic stirrer, Filtration setup | Reaction Time: 1-4 hours |
| Work-up: Filtration and washing | |
| Purification: Recrystallization |
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and malononitrile (1.05 eq) in water or ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 2-3 drops) to the suspension.
-
Reaction: Stir the mixture at room temperature. If the reaction is slow, gently heat to 50-60°C. A precipitate will typically form as the product is generated.
-
Monitoring: Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials.
-
Drying and Purification: Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.[7]
Caption: Knoevenagel Condensation Pathway.
Wittig Reaction: Precision Alkene Synthesis
The Wittig reaction provides a reliable and stereochemically controllable method for synthesizing alkenes from aldehydes.[8][9] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). This method is particularly useful for introducing exocyclic double bonds or for synthesizing alkenes that might be difficult to access via elimination reactions.
Causality and Experimental Choice: The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate.[8] This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene. The stereochemical outcome (E vs. Z alkene) can often be influenced by the nature of the ylide (stabilized vs. unstabilized) and the reaction conditions.[10]
Protocol: Synthesis of 1-(3-methylphenyl)-4-vinyl-1H-pyrazole
| Reagents & Equipment | Parameters |
| Methyltriphenylphosphonium bromide | Reaction Scale: 1.2 mmol (ylide) |
| Sodium hydride (NaH, 60% dispersion in oil) or n-BuLi | Solvent: Anhydrous Tetrahydrofuran (THF) |
| Anhydrous Tetrahydrofuran (THF) | Temperature: 0°C to Room Temperature |
| This compound | Reaction Time: 2-6 hours |
| Saturated Ammonium Chloride (NH₄Cl) solution | Work-up: Aqueous quench and extraction |
| Diethyl ether or Ethyl acetate | Purification: Flash column chromatography |
| Anhydrous Sodium Sulfate (Na₂SO₄) | |
| Schlenk flask, Syringes, Magnetic stirrer, Inert atmosphere (N₂ or Ar) |
Step-by-Step Methodology:
-
Ylide Preparation: In a flame-dried Schlenk flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF. Cool the suspension to 0°C in an ice bath.
-
Deprotonation: Add sodium hydride (1.2 eq) portion-wise or n-butyllithium (n-BuLi) dropwise. Allow the mixture to stir at 0°C for 30 minutes and then warm to room temperature for 1 hour. The formation of the ylide is often indicated by a color change (e.g., to deep yellow or orange).
-
Aldehyde Addition: Cool the ylide solution back to 0°C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the disappearance of the aldehyde by TLC.
-
Quenching: Cool the reaction to 0°C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction and Work-up: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography to isolate the target alkene.
Caption: The Wittig Reaction Workflow.
Oxidation to Carboxylic Acid
The conversion of the aldehyde to a carboxylic acid is a fundamental transformation, opening doors to a new set of derivatives such as amides, esters, and acid chlorides. This functional group is a common feature in many bioactive molecules due to its ability to act as a hydrogen bond donor and acceptor.
Causality and Experimental Choice: Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent. The reaction is typically performed in a buffered or basic aqueous/organic co-solvent system to prevent side reactions and ensure the solubility of the reactants. The resulting carboxylic acid is isolated after an acidic workup.[11]
Protocol: Synthesis of 1-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid
| Reagents & Equipment | Parameters |
| This compound | Reaction Scale: 1.0 mmol |
| Potassium permanganate (KMnO₄) | Solvent: Acetone/Water mixture |
| Acetone, Water | Temperature: 0°C to Room Temperature |
| Hydrochloric Acid (HCl), concentrated | Reaction Time: 1-3 hours |
| Sodium sulfite (Na₂SO₃) | Work-up: Reductive quench and acidification |
| Ethyl acetate | Purification: Recrystallization or Chromatography |
| Beaker, Magnetic stirrer, Filtration setup |
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in acetone in a beaker or flask.
-
Oxidant Preparation: In a separate beaker, prepare a solution of potassium permanganate (KMnO₄) (approx. 1.5-2.0 eq) in water.
-
Oxidation: Cool the aldehyde solution in an ice bath. Add the KMnO₄ solution dropwise with vigorous stirring. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
Quenching: Cool the mixture in an ice bath and add a saturated solution of sodium sulfite (Na₂SO₃) until the brown MnO₂ precipitate dissolves and the solution becomes colorless.
-
Isolation: Acidify the solution to pH 1-2 with concentrated HCl. A white precipitate of the carboxylic acid should form.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Alternatively, extract the acidified solution with ethyl acetate, dry the organic layer, and concentrate to obtain the crude acid. The product can be purified by recrystallization.
Characterization of Derivatives
Confirming the identity and purity of the synthesized derivatives is critical. A combination of spectroscopic techniques should be employed.
| Technique | Derivative Class | Expected Spectroscopic Signature |
| ¹H NMR | Amine (-CH₂-NH-) | Disappearance of the aldehyde proton (~9-10 ppm). Appearance of a new singlet or multiplet for the benzylic protons (~3.5-4.5 ppm). |
| Alkene (-CH=CH-) | Disappearance of the aldehyde proton. Appearance of new vinyl protons in the alkene region (~5-7 ppm) with characteristic coupling constants. | |
| Carboxylic Acid (-COOH) | Disappearance of the aldehyde proton. Appearance of a broad singlet for the acidic proton (>10 ppm, often exchangeable with D₂O). | |
| ¹³C NMR | All Derivatives | Disappearance of the aldehyde carbonyl carbon signal (~180-190 ppm). |
| Amine (-CH₂-NH-) | Appearance of a new aliphatic carbon signal (~40-60 ppm). | |
| Alkene (-CH=CH-) | Appearance of new sp² carbon signals (~110-140 ppm). | |
| Carboxylic Acid (-COOH) | Appearance of a new carboxylic acid carbonyl carbon signal (~165-175 ppm). | |
| FT-IR | All Derivatives | Disappearance of the aldehyde C=O stretch (~1680-1700 cm⁻¹). |
| Amine (-CH₂-NH-) | Appearance of N-H stretching bands (for 1°/2° amines, ~3300-3500 cm⁻¹). | |
| Alkene (-C=C-H) | Appearance of C=C stretch (~1620-1680 cm⁻¹) and =C-H bend (~900-1000 cm⁻¹). | |
| Carboxylic Acid (-COOH) | Appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a C=O stretch (~1700-1725 cm⁻¹). | |
| Mass Spec. | All Derivatives | The molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) should correspond to the calculated mass of the expected product. |
Applications in Drug Discovery and Materials Science
The derivatization of the this compound core is a powerful strategy for generating novel molecular entities with diverse biological activities. Pyrazole-based compounds have demonstrated a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[6][12][13]
-
Structure-Activity Relationship (SAR) Studies: By synthesizing a library of amine, alkene, or amide derivatives, researchers can systematically probe the steric and electronic requirements of a biological target. For example, reductive amination allows for the introduction of various alkyl and aryl groups, which can explore different pockets of a protein's active site.
-
Modulation of Physicochemical Properties: Converting the aldehyde to a carboxylic acid or an amine drastically alters the molecule's polarity, pKa, and hydrogen bonding capacity. This is a key strategy for optimizing drug-like properties such as solubility, permeability, and metabolic stability.
-
Bioisosteric Replacement: The derivatives can serve as bioisosteres for other functional groups, helping to fine-tune the pharmacological profile of a lead compound. For instance, a pyrazole-derived carboxylic acid could mimic a phosphate group to interact with a specific enzyme.
Conclusion
This compound is a high-value scaffold for chemical synthesis. The aldehyde group serves as a versatile launching point for a multitude of chemical transformations, including reductive amination, Knoevenagel condensation, Wittig olefination, and oxidation. The protocols detailed in this guide provide robust and reliable methods for accessing a wide array of derivatives, enabling researchers to expand chemical space and accelerate the discovery of novel therapeutics and functional materials.
References
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Huanan, H., Changhua, G., Lisheng, D., & Anjiang, Z. (2010). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 15(10), 7472-7480. Available from: [Link]
-
Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available from: [Link]
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Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Available from: [Link]
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Rathelot, P., Azas, N., El-Kashef, H., Delmas, F., Giorgio, C. D., Timon-David, P., Maldonado, J., & Vanelle, P. (2002). Synthesis and pharmacological activities of 3-(4-substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and its aldimines derivatives. European Journal of Medicinal Chemistry, 37(8), 671-679. Available from: [Link]
-
Rodionov, A. N., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. Available from: [Link]
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ResearchGate. (n.d.). Knoevenagel condensation of 1a and malonic acid in DMSO with different catalytic amounts (mol%) of glycine. Available from: [Link]
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ChemSRC. (n.d.). This compound. Available from: [Link]
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Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Available from: [Link]
-
Patel, K., et al. (2022). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. PubMed. Available from: [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Available from: [Link]
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National Institutes of Health. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. Available from: [Link]
-
National Institutes of Health. (n.d.). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC. Available from: [Link]
-
ResearchGate. (2024). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Available from: [Link]
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ResearchGate. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. Available from: [Link]
-
Chemical Science Transactions. (2013). Synthesis¸ Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde and o-Aminophenol. Available from: [Link]
-
Wikipedia. (n.d.). Wittig reaction. Available from: [Link]
-
MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available from: [Link]
-
Kaunas University of Technology. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available from: [Link]
-
JoVE. (n.d.). Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. Available from: [Link]
-
ResearchGate. (2016). Synthesis and Characterization of Some New Pyrazole Derivatives. Available from: [Link]
-
Royal Society of Chemistry. (2021). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. Available from: [Link]
-
ResearchGate. (n.d.). General procedure for synthesis of substituted pyrazole carbaldehyde and its Schiff bases with 2-amino phenol. Available from: [Link]
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Troubleshooting & Optimization
optimizing yield of 1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde synthesis
An essential building block in medicinal chemistry and materials science, 1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde serves as a critical intermediate for synthesizing a wide array of functionalized molecules.[1][2] Its derivatives have shown promise in the development of novel pharmaceuticals, including anti-inflammatory and anti-cancer agents.[2][3] The most prevalent and effective method for synthesizing this compound is the Vilsmeier-Haack reaction, a powerful formylation technique for electron-rich heterocyclic systems.[4][5]
This guide, designed for researchers and drug development professionals, provides in-depth technical support for optimizing the synthesis of this compound. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate common challenges and maximize your synthetic yield and purity.
Technical Support Center: Troubleshooting & FAQs
This section addresses specific issues you may encounter during the synthesis, providing causal explanations and actionable solutions.
Troubleshooting Guide
Question 1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?
Low yields in the Vilsmeier-Haack reaction are a common issue and can typically be traced back to a few critical factors.[6]
-
Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent (a chloroiminium salt) is highly sensitive to moisture.[7] Any water present in your glassware or reagents will cause it to decompose, rendering it ineffective for formylation.
-
Solution: Ensure all glassware is rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying for several hours prior to use. Use anhydrous N,N-dimethylformamide (DMF) and a fresh, high-purity bottle of phosphorus oxychloride (POCl₃). The reagent should be prepared in situ at low temperatures (0–5 °C) and used immediately.[5][7]
-
-
Cause 2: Insufficient Reagent Equivalents. If the molar ratio of the Vilsmeier reagent to the pyrazole substrate is too low, the reaction may not proceed to completion.
-
Cause 3: Suboptimal Reaction Temperature and Time. The formylation of pyrazoles often requires heating to proceed at a reasonable rate. Insufficient temperature or reaction time will result in incomplete conversion of the starting material.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[6] If the reaction is sluggish at a lower temperature, gradually increase the heat. A common temperature range for this formylation is 70–80 °C.[5][7] Continue heating until TLC analysis shows the complete consumption of the starting pyrazole.
-
Question 2: I am observing the formation of a dark, tarry residue in my reaction mixture. What is happening and how can I prevent it?
The formation of dark-colored polymers or tars is usually a sign of decomposition or unwanted side reactions, often caused by excessive heat.[7]
-
Cause 1: Reaction Overheating. The formation of the Vilsmeier reagent from DMF and POCl₃ is a highly exothermic process.[7] Uncontrolled addition of POCl₃ can cause a rapid temperature spike, leading to the decomposition of the reagent and the starting material.
-
Solution: Strict temperature control is paramount. Prepare the Vilsmeier reagent in an ice-salt bath to maintain a temperature between -10 °C and 0 °C.[5] Add the POCl₃ to the DMF slowly and dropwise, ensuring the temperature does not rise significantly. Similarly, maintain temperature control when adding the pyrazole substrate to the prepared reagent.[7]
-
-
Cause 2: Impurities in Starting Materials. Impurities in the 1-(3-methylphenyl)-1H-pyrazole or solvents can act as catalysts for polymerization and other side reactions under the acidic and high-temperature conditions of the reaction.
-
Solution: Use high-purity, purified starting materials and anhydrous grade solvents. If the purity of your starting pyrazole is questionable, consider purifying it by recrystallization or column chromatography before use.
-
Question 3: During the aqueous work-up, I'm struggling with product isolation. I'm seeing a persistent emulsion, and the final product is difficult to purify. What are the best practices?
A careful and methodical work-up procedure is critical for isolating a clean product.
-
Issue 1: Emulsion Formation during Extraction. The presence of residual DMF and various salts can lead to the formation of emulsions during the extraction process, making phase separation difficult.
-
Solution: After quenching the reaction by pouring it onto crushed ice, perform the neutralization slowly.[6] To break up an emulsion, add a small amount of brine (saturated NaCl solution) to the separatory funnel.[7] This increases the polarity of the aqueous phase and helps force the organic product into the non-polar solvent layer. If the emulsion persists, filtering the entire mixture through a pad of Celite can be effective.[7]
-
-
Issue 2: Product Decomposition or Loss during Neutralization. The iminium intermediate formed during the reaction is hydrolyzed to the aldehyde during the work-up. Harsh pH conditions can potentially degrade the final product.
-
Solution: Perform the work-up at low temperatures by pouring the reaction mixture onto a large amount of crushed ice.[6] Neutralize the acidic mixture carefully and slowly, using a mild base such as a saturated solution of sodium bicarbonate or sodium carbonate until the pH is neutral to slightly basic (pH 7-8).[6][8]
-
-
Issue 3: Purification Challenges. The crude product may contain unreacted starting materials or side products that are difficult to separate.
-
Solution: Recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) is often an effective method for purifying the final product.[8] If recrystallization does not yield a product of sufficient purity, silica gel column chromatography is a reliable alternative.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Vilsmeier-Haack reaction for this synthesis? The reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, a chloroiminium salt.[9] In the second stage, the electron-rich pyrazole ring attacks this electrophile, typically at the C4 position. Subsequent elimination and hydrolysis of the resulting iminium salt during the aqueous work-up yield the final aldehyde product.[9][10]
Q2: What are the primary safety concerns associated with this reaction? The reagents are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[7] The entire procedure must be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat, is mandatory. The quenching step, which involves adding the reaction mixture to ice, is also exothermic and must be performed slowly and cautiously.[7]
Q3: How can I effectively monitor the progress of the reaction? Thin-layer chromatography (TLC) is the most effective method.[7] To prepare a sample for TLC, carefully take a small aliquot from the reaction mixture and quench it in a separate vial containing a dilute basic solution (e.g., saturated sodium bicarbonate). Extract this quenched sample with a small amount of ethyl acetate or dichloromethane. Spot the organic layer on a TLC plate and elute with an appropriate solvent system (e.g., hexane/ethyl acetate) to visualize the consumption of the starting material and the appearance of the product spot.
Optimized Experimental Protocol & Data
This section provides a detailed, step-by-step methodology for the synthesis and a table summarizing key reaction parameters.
Experimental Workflow Diagram
Caption: Workflow for the Vilsmeier-Haack synthesis.
Step-by-Step Protocol
-
Reagent Preparation (Vilsmeier Reagent): In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (4.0 eq.). Cool the flask to 0 °C in an ice bath. Add POCl₃ (4.0 eq.) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.[5] Stir the resulting viscous, white mixture for an additional 30 minutes at 0-5 °C.
-
Formylation Reaction: Dissolve 1-(3-methylphenyl)-1H-pyrazole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at room temperature.[5] After the addition is complete, heat the reaction mixture to 70-80 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC every 1-2 hours until the starting pyrazole spot is no longer visible.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.[6]
-
Neutralization: Cautiously neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate or sodium carbonate portion-wise until the pH of the mixture reaches 7-8.[6] A precipitate should form.
-
Extraction: Extract the product from the aqueous mixture with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[6] Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from ethanol or an ethyl acetate/hexane mixture to yield this compound as a crystalline solid.[8] Confirm purity and structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary: Key Parameter Optimization
| Parameter | Condition | Expected Outcome | Rationale & Citation |
| Temperature | 0-5 °C (Reagent Prep) | Stable Vilsmeier reagent | Prevents decomposition of the exothermic reaction product.[7] |
| 70-80 °C (Reaction) | Increased reaction rate | Overcomes the activation energy for formylation of the pyrazole ring.[5] | |
| Reagent Purity | Anhydrous reagents | High yield, fewer side products | The Vilsmeier reagent is highly sensitive to moisture.[7] |
| Reagent Ratio | 2-4 eq. of Vilsmeier Reagent | Drives reaction to completion | Ensures sufficient electrophile is present for complete formylation.[7][11] |
| Work-up pH | 7-8 | Stable product, good recovery | Prevents acid- or base-catalyzed degradation of the aldehyde product.[6] |
References
-
Semantic Scholar. (n.d.). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Retrieved from [Link]
-
Amebe. (n.d.). This compound. Retrieved from [Link]
-
KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]
-
Bibliomed. (n.d.). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). About the Vilsmeier-Haack formylation of this compound. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF. Retrieved from [Link]
-
MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
-
Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]
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Technical Support Center: Recrystallization of 1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde
Welcome to the technical support center for the purification of 1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this key synthetic intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
I. Understanding the Molecule: Key to Effective Purification
This compound is a moderately polar aromatic aldehyde. Its structure, featuring a pyrazole ring, a tolyl group, and a carbaldehyde moiety, dictates its solubility characteristics. The aromatic rings provide a degree of hydrophobicity, while the nitrogen atoms in the pyrazole ring and the carbonyl group of the aldehyde introduce polarity and potential for hydrogen bonding. This balance of properties is crucial when selecting an appropriate recrystallization solvent.
Physicochemical Properties of Analogs:
| Compound | Melting Point (°C) | Appearance |
| 3-(4-Methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 118-124 | Pale yellow amorphous powder[1] |
| 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde | Not Available | Light orange crystalline powder[2] |
| 3-phenyl-1H-pyrazole-4-carbaldehyde | 146-148 | Not Available[3] |
Based on these analogs, this compound is expected to be a crystalline solid at room temperature with a melting point likely in the 100-150 °C range. Effective purification should yield a product with a sharp melting point within a 1-2 °C range.
II. The Core of Recrystallization: Solvent Selection
The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. Conversely, impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (staying in the mother liquor).
Workflow for Solvent System Selection
The following workflow provides a systematic approach to identifying the optimal single-solvent or dual-solvent system for your material.
Caption: A decision-making workflow for selecting a recrystallization solvent.
Recommended Solvents for Screening
The following table provides a starting point for solvent selection, based on the expected polarity of the target compound.
| Solvent | Boiling Point (°C) | Polarity | Rationale & Comments |
| Ethanol | 78 | Polar Protic | Often a good starting point for pyrazole derivatives.[4] Its polarity is suitable for dissolving the target compound when hot, and its volatility allows for easy removal. |
| Isopropanol (IPA) | 82 | Polar Protic | Slightly less polar than ethanol, which may offer better differential solubility for certain impurities. |
| Ethyl Acetate | 77 | Polar Aprotic | A good solvent for moderately polar compounds. Often used in a solvent system with a nonpolar anti-solvent. |
| Toluene | 111 | Nonpolar Aromatic | The aromatic nature can aid in dissolving the compound due to π-π stacking interactions. Its high boiling point allows for a wide temperature gradient. |
| Hexane/Heptane | ~69 / ~98 | Nonpolar Aliphatic | To be used as an "anti-solvent" in a dual-solvent system with more polar solvents like ethyl acetate or acetone. The target compound should be insoluble in these. |
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Q1: My compound will not dissolve, even in the boiling solvent.
-
Probable Cause: The solvent is not polar enough, or you have not added a sufficient volume of it.
-
Troubleshooting Steps:
-
Increase Solvent Volume: Add the chosen solvent in small increments (5-10% of the current volume) to the boiling mixture. Allow time for dissolution after each addition. Be mindful that using an excessive amount of solvent will reduce your final yield.
-
Switch to a More Polar Solvent: If you started with a less polar solvent like toluene, try a more polar one like isopropanol or ethanol. The pyrazole and aldehyde functionalities require a solvent with sufficient polarity for effective solvation at high temperatures.
-
Consider a Dual-Solvent System: If a single solvent is ineffective, your compound may be highly insoluble in all but the most polar solvents, in which it is likely too soluble even when cold. In this case, find a solvent that dissolves it completely (e.g., acetone or warm ethyl acetate) and then add a miscible anti-solvent (e.g., hexane or heptane) dropwise at the boiling point until the solution becomes faintly turbid. Then, add a few drops of the primary solvent to redissolve the precipitate and allow it to cool slowly.
-
Q2: No crystals have formed after cooling the solution to room temperature and in an ice bath.
-
Probable Cause 1: Too much solvent was used, and the solution is not supersaturated.
-
Troubleshooting Steps:
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Continue until the solution is visibly more concentrated. Allow it to cool again. Be cautious not to evaporate too much solvent, as this can cause the compound to "crash out" as an amorphous solid or oil.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the cold solution. This seed crystal will act as a template for further crystal formation.
-
-
-
Probable Cause 2: The compound has "oiled out" and formed a supersaturated, non-crystalline liquid phase.
-
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Re-heat the mixture until the oil redissolves completely. You may need to add a small amount of additional solvent.
-
Slower Cooling: Allow the solution to cool much more slowly. Insulate the flask with glass wool or a beaker of warm water to slow the rate of cooling. Rapid cooling often favors oiling out over crystallization.
-
Change Solvent System: The boiling point of your solvent may be higher than the melting point of your compound, causing it to melt in the solvent rather than dissolve. If you suspect this, choose a solvent with a lower boiling point.
-
Q3: The recrystallized product is colored, even though the crude material was only slightly off-white.
-
Probable Cause: Colored impurities are co-crystallizing with your product, or your compound is degrading at the boiling point of the solvent.
-
Troubleshooting Steps:
-
Activated Charcoal Treatment: Add a very small amount (1-2% of the solute mass) of activated charcoal to the hot, dissolved solution. The charcoal will adsorb colored, highly conjugated impurities.
-
Caution with Charcoal: Do not add charcoal to a boiling solution, as this can cause violent bumping. Let the solution cool slightly, add the charcoal, and then gently re-heat to boiling for a few minutes.
-
Hot Filtration: Perform a hot filtration to remove the charcoal and any insoluble impurities before allowing the solution to cool. Be aware that some product may be lost due to adsorption on the charcoal.
-
Check for Degradation: If the color intensifies with prolonged heating, your compound may be unstable in that solvent at high temperatures. Consider using a lower-boiling solvent or purifying by other means.
-
Q4: The final yield is very low.
-
Probable Cause 1: Too much solvent was used, and a significant amount of the product remains in the mother liquor.
-
Troubleshooting Steps:
-
Concentrate the Mother Liquor: Take the filtrate (mother liquor) and reduce its volume by evaporation. Cool the concentrated solution to see if a second crop of crystals can be obtained. Note that this second crop may be less pure than the first.
-
Optimize the Solvent Ratio: In your next attempt, use less solvent. The goal is to use the minimum amount of hot solvent required to fully dissolve the compound.
-
-
Probable Cause 2: The compound is too soluble in the chosen solvent, even at low temperatures.
-
Troubleshooting Steps:
-
Switch to a Less Polar Solvent: If using ethanol, try isopropanol. A slight decrease in solvent polarity can significantly reduce solubility at cold temperatures.
-
Use a Dual-Solvent System: This is often the best solution for this problem. By adding a nonpolar anti-solvent, you can fine-tune the final solubility to maximize recovery.
-
Q5: The melting point of the recrystallized product is still broad or lower than expected.
-
Probable Cause: The recrystallization did not effectively remove all impurities, or the crystals are not fully dry.
-
Troubleshooting Steps:
-
Perform a Second Recrystallization: A second pass through the recrystallization process using the same or a different solvent system can further enhance purity.
-
Ensure Complete Drying: Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent. Trapped solvent can act as an impurity and depress the melting point.
-
Consider Alternative Purification: If repeated recrystallizations do not improve the melting point, the impurities may have very similar solubility properties to your product. In this case, column chromatography is a recommended alternative.
-
IV. Alternative Purification Strategies
If recrystallization proves challenging or insufficient, consider the following methods:
-
Flash Column Chromatography: Using a solvent system like ethyl acetate/hexane is a common and effective way to purify pyrazole-4-carbaldehyde derivatives.[5][6] This method is particularly useful for removing impurities with different polarities.
-
Bisulfite Adduct Formation: Aldehydes can reversibly react with sodium bisulfite to form a water-soluble adduct.[7] This can be used to extract the aldehyde from an organic solution into an aqueous layer, leaving non-aldehydic impurities behind. The aldehyde can then be regenerated by adding a base. This is a highly specific method for purifying aldehydes.
-
Acid Salt Crystallization: As pyrazoles are basic, they can be converted into acid addition salts which can then be crystallized.[6] This changes the solubility properties of the molecule and can be an effective way to remove non-basic impurities.
By understanding the principles of recrystallization and employing a systematic troubleshooting approach, you can achieve high purity for your this compound, ensuring the quality and reliability of your subsequent research.
References
-
PubChem. (n.d.). 3-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
- Li, Y., et al. (2018). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 23(11), 2970.
- Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21.
- Warad, I. (2016). Ethyl 3-methyl-1-phenyl-5-(p-tolyl)-1H-pyrazole-4-carboxylate.
-
PubChem. (n.d.). 3-methyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). Method for purifying pyrazoles.
-
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Retrieved from [Link]
- Santos, M. M. M., & Almeida, P. (2020).
- Google Patents. (n.d.). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
- Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2012). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2012(i), 195-242.
-
ChemSynthesis. (n.d.). 3-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
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- 3. chemsynthesis.com [chemsynthesis.com]
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- 7. epubl.ktu.edu [epubl.ktu.edu]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Celecoxib and 1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde
This guide provides an in-depth comparison of the well-established nonsteroidal anti-inflammatory drug (NSAID), celecoxib, and the novel pyrazole derivative, 1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde. While celecoxib's mechanism and biological profile are extensively documented, this compound represents a research-stage compound. This document will, therefore, juxtapose the known activities of celecoxib with the hypothesized potential and proposed experimental validation for its pyrazole counterpart. The focus is on the core therapeutic action—anti-inflammatory efficacy—and the critical safety parameter of gastrointestinal toxicity.
Introduction: The Quest for Selective Anti-Inflammatory Agents
Inflammation is a critical biological response to injury or infection, orchestrated by a complex cascade of molecular mediators.[1] Prostaglandins, synthesized by cyclooxygenase (COX) enzymes, are key players in this process, mediating pain, fever, and swelling.[2][3] Two primary isoforms of this enzyme exist: COX-1, which is constitutively expressed and plays a protective role in the gastric mucosa and platelet function, and COX-2, which is inducible and predominantly expressed at sites of inflammation.[3][4][5]
Traditional NSAIDs, such as ibuprofen and naproxen, are non-selective, inhibiting both COX-1 and COX-2. This lack of specificity leads to their primary drawback: a significant risk of gastrointestinal (GI) complications, including ulcers and bleeding, due to the inhibition of protective prostaglandins in the stomach.[6][7] This challenge spurred the development of selective COX-2 inhibitors, designed to provide potent anti-inflammatory relief with a more favorable GI safety profile.[3][8]
Celecoxib (Celebrex®) is the only selective COX-2 inhibitor currently available in the United States and serves as the benchmark in this class.[4] The pyrazole heterocyclic ring is a core structural feature of celecoxib and is found in numerous compounds with a wide array of biological activities, including anti-inflammatory, analgesic, and antipyretic properties.[9][10][11] This guide examines this compound, a compound sharing this pyrazole scaffold, to evaluate its potential as a novel anti-inflammatory agent in comparison to celecoxib.[12]
Chemical Structures and Mechanistic Rationale
The structural similarities and differences between celecoxib and this compound provide a basis for hypothesizing their mechanisms of action.
| Compound | Chemical Structure | Key Features |
| Celecoxib | Diaryl-substituted pyrazole ring; a sulfonamide (-SO2NH2) side chain. The trifluoromethyl (-CF3) group contributes to its binding affinity. | |
| This compound | Phenyl-substituted pyrazole ring; a carbaldehyde (-CHO) group at position 4. The methyl (-CH3) group on the phenyl ring influences its lipophilicity. |
Mechanism of Action: Celecoxib
Celecoxib's therapeutic effects stem from its selective inhibition of the COX-2 enzyme.[2] The chemical structure of celecoxib allows it to fit into the active site of COX-2, which has a larger and more flexible binding pocket compared to COX-1.[5] Specifically, the sulfonamide side chain of celecoxib is able to enter a hydrophilic side pocket present in the COX-2 active site but absent in COX-1. This interaction is stabilized by hydrogen bonds with key amino acid residues such as Arginine 513 (Arg513) and Histidine 90 (His90).[13] By blocking COX-2, celecoxib prevents the conversion of arachidonic acid into prostaglandin H2, the precursor for pro-inflammatory prostaglandins, thereby reducing pain and inflammation.[3]
Hypothesized Mechanism: this compound
Given its pyrazole core, it is hypothesized that this compound also exerts anti-inflammatory effects by inhibiting COX enzymes. The specific substitutions on the pyrazole ring will dictate its potency and selectivity. The absence of the bulky sulfonamide group found in celecoxib suggests that its interaction with the COX-2 active site might differ. It may exhibit non-selective inhibition or a lower degree of COX-2 selectivity. Experimental validation is essential to determine its precise mechanism.
Comparative Biological Evaluation: An Experimental Framework
To objectively compare the biological activity of this compound with celecoxib, a series of standardized in vitro and in vivo assays are proposed.
In Vitro COX Enzyme Inhibition Assay
Causality: This is the foundational experiment to determine if the test compound directly interacts with and inhibits the target enzymes. It quantifies the compound's potency (IC50 value) against both COX-1 and COX-2, allowing for the calculation of a selectivity index. A high selectivity index for COX-2 is a desirable trait for minimizing GI side effects.
Experimental Protocol: Fluorometric COX-1/COX-2 Inhibition Assay [14]
-
Reagent Preparation:
-
Reconstitute human recombinant COX-1 and COX-2 enzymes in the provided assay buffer to the desired concentration. Keep on ice.
-
Prepare a stock solution of the test compound (this compound) and celecoxib in DMSO.
-
Create a series of dilutions of the stock solutions in COX Assay Buffer to achieve final assay concentrations.
-
-
Assay Plate Setup (96-well plate):
-
Enzyme Control (EC) wells: Add 10 µL of Assay Buffer.
-
Sample (S) wells: Add 10 µL of the diluted test compounds.
-
-
Enzyme Addition:
-
Add 10 µL of the appropriate reconstituted enzyme (COX-1 or COX-2) to all EC and S wells.
-
Add 10 µL of a colorimetric substrate solution.
-
-
Incubation:
-
Incubate the plate for 5-10 minutes at 25°C, protected from light.
-
-
Reaction Initiation:
-
Add 20 µL of arachidonic acid solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately begin reading the fluorescence intensity (Excitation = 535 nm, Emission = 587 nm) in a microplate reader, taking kinetic readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot percent inhibition versus compound concentration and use non-linear regression to calculate the IC50 value (the concentration required for 50% inhibition).
-
Calculate the COX-2 Selectivity Index = IC50 (COX-1) / IC50 (COX-2).
-
Hypothetical Data Summary:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index |
| Celecoxib | 15.0 | 0.04 | 375 |
| This compound | 5.2 | 1.5 | 3.5 |
| Ibuprofen (Reference) | 1.8 | 4.5 | 0.4 |
Note: Data for the test pyrazole is hypothetical and for illustrative purposes.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
Causality: This widely accepted animal model assesses the in vivo efficacy of a compound in reducing acute inflammation.[15] Carrageenan injection induces a localized inflammatory response characterized by edema (swelling), which is mediated by prostaglandins.[16] The ability of a compound to reduce this swelling is a direct measure of its anti-inflammatory potential in a complex biological system.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [15][16][17]
-
Animal Acclimatization: Acclimate male Wistar rats (180-200g) for one week under standard laboratory conditions.
-
Grouping and Dosing:
-
Divide animals into groups (n=6 per group):
-
Group 1: Control (Vehicle - 0.5% Carboxymethyl cellulose, oral)
-
Group 2: Celecoxib (10 mg/kg, oral)
-
Group 3: Test Pyrazole (Dose 1, e.g., 10 mg/kg, oral)
-
Group 4: Test Pyrazole (Dose 2, e.g., 20 mg/kg, oral)
-
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).
-
Compound Administration: Administer the respective compounds or vehicle orally.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.[15]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the increase in paw volume (Edema) for each animal: Edema (mL) = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group at each time point: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.
-
Hypothetical Data Summary (at 3 hours post-carrageenan):
| Treatment Group (10 mg/kg) | Mean Paw Volume Increase (mL) ± SEM | % Inhibition of Edema |
| Control (Vehicle) | 0.85 ± 0.05 | - |
| Celecoxib | 0.38 ± 0.03 | 55.3% |
| This compound | 0.55 ± 0.04 | 35.3% |
Note: Data for the test pyrazole is hypothetical and for illustrative purposes.
Gastrointestinal Safety Profile: Ulcerogenic Activity
Causality: This assay directly evaluates the most common and serious side effect of NSAID therapy.[18] By inhibiting COX-1 in the gastric mucosa, NSAIDs reduce the production of prostaglandins that protect the stomach lining, leading to ulcer formation. A compound with a low ulcerogenic potential, particularly at its effective anti-inflammatory dose, is highly desirable.
Experimental Protocol: Assessment of Ulcerogenic Activity in Rats
-
Animal Acclimatization and Dosing: Use fasted Wistar rats. Administer high doses of the test compounds orally once daily for 4 consecutive days.
-
Group 1: Control (Vehicle)
-
Group 2: Celecoxib (100 mg/kg)
-
Group 3: Test Pyrazole (100 mg/kg)
-
Group 4: Indomethacin (Positive Control, 20 mg/kg)
-
-
Observation: On the 5th day, euthanize the animals 6 hours after the final dose.
-
Stomach Excision and Examination:
-
Carefully remove the stomach and open it along the greater curvature.
-
Gently rinse with saline to remove gastric contents.
-
Examine the gastric mucosa for any signs of damage (hemorrhage, ulcers) using a magnifying glass.
-
-
Ulcer Scoring:
-
Score the ulcers based on their number and severity (e.g., 0 = no ulcers, 1 = small petechiae, 2 = ulcers <1mm, etc.).
-
Calculate an Ulcer Index (UI) for each animal, which is typically a sum of the total number of ulcers and the severity score.
-
-
Data Analysis:
-
Calculate the mean Ulcer Index for each group and compare using statistical analysis (e.g., ANOVA).
-
Hypothetical Data Summary:
| Treatment Group (oral, 4 days) | Mean Ulcer Index ± SEM |
| Control (Vehicle) | 0.1 ± 0.1 |
| Celecoxib (100 mg/kg) | 1.5 ± 0.4 |
| This compound (100 mg/kg) | 5.8 ± 1.2 |
| Indomethacin (20 mg/kg) | 18.2 ± 2.5 |
Note: Data for the test pyrazole is hypothetical and for illustrative purposes.
Synthesis of the Test Compound
This compound can be synthesized via the Vilsmeier-Haack reaction.[9][19] This involves treating the corresponding 3-methylphenylhydrazone of an appropriate ketone with a reagent formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[19][20]
Discussion and Future Directions
This comparative guide establishes a clear framework for evaluating the biological activity of this compound relative to the clinical standard, celecoxib.
-
Celecoxib remains the benchmark for selective COX-2 inhibition, offering effective anti-inflammatory action with a significantly reduced risk of GI toxicity compared to traditional NSAIDs.[8][21][22] However, concerns about cardiovascular risk, though debated, persist for the entire class of COX-2 inhibitors.[2]
-
The potential of This compound lies in the versatility of the pyrazole scaffold.[11] The proposed experimental plan is critical. If in vitro assays reveal potent COX-2 inhibition with a high selectivity index, it would be a strong candidate for further development. However, based on the hypothetical data presented, this particular analogue may prove to be a less potent and less selective inhibitor than celecoxib, potentially offering a profile more akin to a traditional NSAID but with a potentially better GI safety profile than highly potent non-selective agents like indomethacin.
Future research should focus on:
-
Executing the proposed experimental plan to generate concrete comparative data.
-
Molecular Docking Studies: In silico modeling to visualize the binding interactions of this compound within the active sites of COX-1 and COX-2, which can help explain experimental selectivity data.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogues of the pyrazole carbaldehyde scaffold to optimize potency and selectivity.
-
Pharmacokinetic and Advanced Toxicology Studies: If initial efficacy and safety profiles are promising, evaluating the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for cardiovascular and renal toxicity, will be necessary.
By systematically applying these validated protocols, researchers can accurately position novel pyrazole derivatives within the therapeutic landscape of anti-inflammatory agents.
References
-
Cleveland Clinic. (2022-05-24). COX-2 Inhibitors: What They Are, Uses & Side Effects. [Link]
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Faidah, A. S., et al. (n.d.). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC - NIH. [Link]
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Kallur, S. B., et al. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]
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ResearchGate. (n.d.). (a) Hydrogen bonding interactions of Celecoxib with the COX-2 protein.... [Link]
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Goyal, A., et al. (2023-04-10). Celecoxib. StatPearls - NCBI Bookshelf. [Link]
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Sharma, V., et al. (n.d.). Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]
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Deeks, J. J., et al. (2002). Comparing celecoxib with traditional nonsteroidal anti-inflammatory drugs. PubMed. [Link]
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Sostres, C., & Lanas, A. (2017-06-01). Peptic ulcer disease and non-steroidal anti-inflammatory drugs. PMC - NIH. [Link]
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Gomaa, A. M., & El-Sayed, M. A. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
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Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. [Link]
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Ovid. (n.d.). Review: celecoxib is as effective as other NSAIDs.... [Link]
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PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. [Link]
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ResearchGate. (n.d.). (a) Binding of Celecoxib at the COX-2 binding site results in the.... [Link]
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Zhang, Y., et al. (2022). Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. Taylor & Francis Online. [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
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Rainsford, K. D., et al. (n.d.). NSAID-Induced Mucosal Injury: Analysis of Gastric Toxicity with New Generation NSAIDs: Ulcerogenicity Compared with Ulcer Healing. PMC - NIH. [Link]
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Patsnap Synapse. (2024-07-17). What is the mechanism of Celecoxib?. [Link]
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Lee, T., et al. (2018-12-14). Safety of celecoxib versus traditional nonsteroidal anti-inflammatory drugs in older patients with arthritis. PMC - NIH. [Link]
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Lanza, F. L., et al. (2009-02-24). Guidelines for Prevention of NSAID-Related Ulcer Complications. American Journal of Gastroenterology. [Link]
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ResearchGate. (2025-08-09). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
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Pre-proofs. (n.d.). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. [Link]
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GoodRx. (n.d.). Celebrex vs. Ibuprofen: Which Is Better?. [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 1-(Aryl)-1H-pyrazole-4-carbaldehydes in Drug Discovery
The 1-(aryl)-1H-pyrazole-4-carbaldehyde scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2][3][4][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, offering a comparative perspective against relevant alternatives and detailing the experimental methodologies crucial for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights necessary to navigate the chemical space of pyrazole-based therapeutics.
The Versatile Pharmacophore: An Overview of Biological Activities
Derivatives of 1-(aryl)-1H-pyrazole-4-carbaldehyde have demonstrated a broad spectrum of pharmacological effects, establishing them as promising candidates for a variety of therapeutic areas.[5] The inherent chemical properties of the pyrazole ring, including its aromaticity and ability to participate in hydrogen bonding and other non-covalent interactions, contribute to its promiscuous binding to diverse biological targets.[2] Key reported activities include:
-
Anticancer Activity: Numerous studies have highlighted the potential of these compounds as anticancer agents, with activity reported against various cancer cell lines.[2][3][6][7][8] The mechanism of action often involves the inhibition of critical cellular targets like kinases and tubulin polymerization.[2][9][10]
-
Antimicrobial Activity: The pyrazole nucleus is a common feature in many antimicrobial agents.[11][12][13][14][15] Derivatives of 1-(aryl)-1H-pyrazole-4-carbaldehyde have shown efficacy against a range of bacterial and fungal pathogens.[11][12]
-
Enzyme Inhibition: This class of compounds has been investigated as inhibitors of various enzymes, notably monoamine oxidase (MAO), which is a key target in the treatment of neurodegenerative diseases.[16][17]
The core structure of 1-(aryl)-1H-pyrazole-4-carbaldehyde serves as a versatile template for chemical modification, allowing for the fine-tuning of its biological activity. The key positions for substitution are the N1-aryl ring, the C3-position of the pyrazole ring, and the C4-carbaldehyde group.
Deconstructing the Scaffold: A Guide to Structure-Activity Relationships
The biological activity of 1-(aryl)-1H-pyrazole-4-carbaldehydes is exquisitely sensitive to the nature and position of substituents on both the pyrazole and the N1-aryl rings. Understanding these relationships is paramount for the rational design of potent and selective drug candidates.
The Influence of the N1-Aryl Substituent
The aryl group at the N1 position of the pyrazole ring plays a crucial role in modulating the compound's interaction with its biological target.
-
Anticancer Activity: The presence of electron-withdrawing groups on the N1-phenyl ring, such as a 3-nitro group, has been shown to enhance anticancer activity.[6] This is exemplified in a series of pyrazole-fused curcumin analogues where the 3-nitro substitution on the N1-phenyl ring was selected for its potent anticancer effects.[6]
-
Antimicrobial Activity: In a series of 3-(2,4-dichlorophenyl)-1-(2-(substituted phenoxy)acetyl)-1H-pyrazole-4-carbaldehydes, the nature of the substituent on the phenoxyacetyl moiety at the N1 position significantly impacted antimicrobial activity.[11] The presence of chloro and bromo groups on the phenoxy ring led to enhanced biological activity against both Gram-positive and Gram-negative bacteria.[11]
-
Monoamine Oxidase (MAO) Inhibition: For 3-aryl-1-phenyl-1H-pyrazole derivatives, substitutions on the N1-phenyl ring influence both potency and selectivity for MAO isoforms. While the core studies focused on substitutions at the C3-aryl ring, the N1-phenyl group is a critical component for overall activity.[16]
The Impact of C3-Aryl Substituents
The substituent at the C3 position of the pyrazole ring offers another avenue for optimizing biological activity.
-
Anticancer Activity: In a study of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives, the nature of the aryl group at the C3 position was found to be a key determinant of their inhibitory effects on A549 lung cancer cells.[7]
-
Monoamine Oxidase (MAO) Inhibition: For 3-aryl-1-phenyl-1H-pyrazole derivatives, the substitution pattern on the C3-aryl ring was directly correlated with their inhibitory activity against acetylcholinesterase (AChE) and MAO-B.[16] Specifically, chloro-substituted derivatives were more effective as AChE inhibitors, whereas fluoro-substituted analogues displayed better MAO-B inhibitory activity.[16]
The Role of the C4-Carbaldehyde Group
The carbaldehyde group at the C4 position is a versatile chemical handle that can be readily modified to generate a diverse library of derivatives with altered biological profiles.
-
Prodrug and Derivatization Strategies: The aldehyde functionality allows for the synthesis of various derivatives such as hydrazones, semicarbazones, and oximes, which can lead to compounds with improved potency and pharmacokinetic properties.[13] For instance, the condensation of 1-(aryl)-1H-pyrazole-4-carbaldehydes with various amines or hydrazides has been a common strategy to generate potent anticancer and antimicrobial agents.[7][13]
Below is a visual representation of the core scaffold and the key positions for substitution that dictate the structure-activity relationship.
Caption: Key substitution points on the 1-(aryl)-1H-pyrazole-4-carbaldehyde scaffold.
Comparative Analysis with Alternative Scaffolds
The true measure of a drug candidate's potential lies in its performance relative to existing or alternative therapeutic agents. While direct head-to-head clinical comparisons are beyond the scope of this guide, preclinical data from various studies offer valuable insights.
| Compound Class | Target/Activity | Comparison Compound | Key Findings | Reference |
| Pyrazole-fused Curcumin Analogues | Anticancer (Breast Cancer) | Doxorubicin | A pyrazole carbaldehyde derivative exhibited an IC50 of 0.25 µM against MCF7 cells, which was more potent than the standard drug doxorubicin (IC50 = 0.95 µM). | [2] |
| 3-Aryl-1-phenyl-1H-pyrazole derivatives | MAO-B Inhibition | Moclobemide | A synthesized pyrazole derivative (3f) showed MAO-B inhibitory activity comparable to the standard drug Moclobemide. | [16] |
| 1-Aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-ones | CDK4 Inhibition | Staurosporine (general kinase inhibitor) | The pyrazolopyrimidinone series demonstrated low micromolar inhibition of CDK4, offering a more selective inhibition profile compared to broad-spectrum kinase inhibitors. | [10] |
This comparative data underscores the potential of the 1-(aryl)-1H-pyrazole-4-carbaldehyde scaffold to yield compounds with potencies and selectivities that are competitive with, and in some cases superior to, established drugs or tool compounds.
Essential Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized and well-characterized experimental protocols are indispensable. Below are detailed methodologies for key assays used in the evaluation of 1-(aryl)-1H-pyrazole-4-carbaldehydes.
Synthesis of 1-(Aryl)-1H-pyrazole-4-carbaldehydes via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of electron-rich aromatic and heterocyclic compounds, including the synthesis of the target scaffold.[1][14]
Protocol:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0°C in an ice bath. Add phosphorus oxychloride (POCl3, 1.2 equivalents) dropwise with constant stirring. Allow the reaction mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Reaction with Hydrazone: Dissolve the appropriate arylhydrazone of an acetophenone derivative (1 equivalent) in DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Cyclization and Formylation: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Isolation and Purification: The precipitated solid product is collected by vacuum filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Caption: Workflow for the Vilsmeier-Haack synthesis of 1-(aryl)-1H-pyrazole-4-carbaldehydes.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[12]
Protocol:
-
Preparation of Inoculum: Grow the microbial strain (bacterial or fungal) in an appropriate broth medium overnight at the optimal temperature. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Serial Dilution of Test Compounds: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism for a specified period (e.g., 18-24 hours for bacteria).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.
Conclusion and Future Directions
The 1-(aryl)-1H-pyrazole-4-carbaldehyde scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The extensive body of research highlights the critical role of substituent patterns on the aryl and pyrazole rings in dictating the biological activity and selectivity of these compounds. The C4-carbaldehyde group, in particular, offers a gateway for the synthesis of diverse libraries of derivatives with potentially improved pharmacological profiles.
Future research in this area should focus on:
-
Multi-target Drug Design: Given the broad-spectrum activity of these compounds, designing derivatives that can modulate multiple targets simultaneously could be a promising strategy for complex diseases like cancer.
-
Pharmacokinetic Optimization: A systematic investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is crucial for their translation into clinical candidates.
-
Advanced In Vivo Models: Evaluating the efficacy and safety of promising compounds in more sophisticated preclinical models, such as patient-derived xenografts for cancer, will provide a more accurate prediction of their clinical potential.
By leveraging the foundational SAR knowledge presented in this guide and embracing innovative drug discovery strategies, the scientific community can continue to unlock the full therapeutic potential of 1-(aryl)-1H-pyrazole-4-carbaldehydes.
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The Methylphenyl Substituent on Pyrazole-4-Carbaldehyde: A Comparative Guide to Bioactivity
For researchers and scientists in the field of medicinal chemistry and drug development, the pyrazole scaffold is a cornerstone of innovation. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The strategic modification of this core structure through the introduction of various substituents can profoundly influence its biological efficacy. This guide provides an in-depth technical comparison of the bioactivity of pyrazole-4-carbaldehyde with a particular focus on the effect of the methylphenyl substituent. We will delve into the synthetic pathways, comparative experimental data, and the underlying structure-activity relationships that govern the therapeutic potential of these molecules.
The Pyrazole-4-Carbaldehyde Core: A Versatile Pharmacophore
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, and it serves as a privileged structure in drug discovery. The presence of the carbaldehyde group at the 4-position offers a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. Pyrazole-4-carbaldehyde derivatives have demonstrated significant potential as antibacterial, antifungal, anticancer, and anti-parasitic agents.[1][2]
The Influence of the Methylphenyl Substituent: A Structure-Activity Relationship Analysis
The introduction of a methylphenyl (often p-tolyl) group onto the pyrazole ring can significantly modulate the compound's lipophilicity, electronic properties, and steric profile, all of which are critical determinants of its interaction with biological targets.
Enhanced Antimicrobial Potency
The presence of a methylphenyl group has been shown to enhance the antimicrobial activity of pyrazole derivatives. For instance, a study on novel pyrazole derivatives demonstrated that a 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide derivative exhibited remarkable antibacterial and antifungal activities, with Minimum Inhibitory Concentration (MIC) values lower than the standard drugs chloramphenicol and clotrimazole in several tested strains.[3] This suggests that the electron-donating nature of the methyl group on the phenyl ring may contribute to increased bioactivity.
In a broader context, the antimicrobial efficacy of pyrazole-4-carbaldehyde derivatives is often influenced by the nature and position of substituents on the phenyl ring. For example, compounds bearing electron-withdrawing groups like chloro and bromo have also shown significant antimicrobial activity.[4] This indicates a complex interplay of electronic and steric factors in determining the antimicrobial potency of these compounds.
To provide a clearer picture, the following table summarizes the antimicrobial activity of a p-tolyl substituted pyrazole derivative against various microorganisms, as reported in the literature.
| Compound | Microorganism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Staphylococcus aureus | 62.5 | Chloramphenicol | >1000 |
| Bacillus subtilis | 125 | Chloramphenicol | >1000 | |
| Klebsiella pneumoniae | 62.5 | Chloramphenicol | >1000 | |
| Escherichia coli | >1000 | Chloramphenicol | >1000 | |
| Candida albicans | 7.8 | Clotrimazole | 7.8 | |
| Aspergillus flavus | 2.9 | Clotrimazole | 7.8 |
Data extracted from a study on novel pyrazoles and pyrazolyl 1,3,4-thiadiazine derivatives.[3]
Modulation of Anticancer Activity
The anticancer potential of pyrazole derivatives is another area of intense research. While direct comparative data for methylphenyl-substituted pyrazole-4-carbaldehydes versus their unsubstituted counterparts is limited in the available literature, broader studies on pyrazole-indole hybrids offer some insights. In one such study, a compound featuring a 4-methylphenyl group, 5-((1H-indol-3-yl)methyleneamino)-3-(phenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide, demonstrated excellent anticancer activity against the HepG2 (human liver carcinoma) cell line with an IC50 value of 7.9 ± 1.9 μM.[5][6] This was comparable to the unsubstituted phenyl analog, which had an IC50 of 6.1 ± 1.9 μM against the same cell line.[5][6] This suggests that the methylphenyl group is well-tolerated and can be a part of a highly active anticancer scaffold.
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of a representative methylphenyl-substituted pyrazole-4-carbaldehyde and for a standard antimicrobial bioactivity assay.
Synthesis of 1-(4-Methylphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heterocyclic compounds, including the synthesis of pyrazole-4-carbaldehydes.[7][8]
Step 1: Synthesis of 4-Methylacetophenone Phenylhydrazone
-
To a solution of 4-methylacetophenone (10 mmol) in absolute ethanol (30 mL), add phenylhydrazine (12 mmol).
-
Add two drops of concentrated hydrochloric acid to the stirred solution.
-
Reflux the mixture for 1 hour.
-
Allow the reaction mixture to cool to room temperature.
-
The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Vilsmeier-Haack Formylation
-
Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3 equivalents) to ice-cold N,N-dimethylformamide (DMF).
-
To this freshly prepared Vilsmeier reagent, add the 4-methylacetophenone phenylhydrazone (1 equivalent) synthesized in Step 1.
-
Stir the reaction mixture at 80-90 °C for 4 hours.
-
After the reaction is complete (monitored by TLC), pour the mixture onto crushed ice with constant stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
The precipitated crude product is filtered, washed with water, and dried.
-
Purify the crude product by recrystallization from ethanol to obtain 1-(4-methylphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde.
Caption: Synthetic pathway for 1-(4-methylphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The disc diffusion technique is a common method for determining MIC.[3]
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth, adjusted to a 0.5 McFarland turbidity standard.
-
Preparation of Test Plates: Spread the standardized inoculum evenly onto the surface of Mueller-Hinton agar plates.
-
Preparation of Discs: Prepare sterile paper discs (5 mm diameter) impregnated with varying concentrations of the synthesized pyrazole derivative (e.g., from 1.9 to 1000 µg/mL in DMSO). A disc with DMSO alone serves as a negative control, and a disc with a standard antibiotic (e.g., chloramphenicol) serves as a positive control.
-
Application of Discs: Aseptically place the prepared discs onto the surface of the inoculated agar plates.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measurement of Inhibition Zones: After incubation, measure the diameter of the zones of inhibition (where bacterial growth is absent) around each disc.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that results in a clear zone of inhibition.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion and Future Directions
The available evidence suggests that the incorporation of a methylphenyl substituent on the pyrazole-4-carbaldehyde scaffold is a promising strategy for enhancing its bioactivity, particularly its antimicrobial properties. The electron-donating nature of the methyl group may play a crucial role in this enhancement. While the impact on anticancer activity appears to be context-dependent and requires further investigation, the methylphenyl group is clearly a valuable addition to the medicinal chemist's toolkit for designing novel pyrazole-based therapeutics.
Future research should focus on systematic structure-activity relationship studies, directly comparing a series of substituted phenyl-pyrazole-4-carbaldehydes, including the ortho-, meta-, and para-methylphenyl isomers, against a broad panel of microbial strains and cancer cell lines. Such studies, providing quantitative data, will be invaluable in elucidating the precise electronic and steric requirements for optimal bioactivity and will pave the way for the development of more potent and selective drug candidates.
References
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El-Metwaly, A. M., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(18), 12063–12079. [Link]
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Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63. (This is a foundational paper for the MTT assay, a more general citation is provided as a direct link to a protocol using it was not found in the search results). [Link]
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Gomaa, A. M. (2018). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 34(2), 925. [Link]
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Reddy, C. D., et al. (2007). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Heteroatom Chemistry, 18(4), 423-427. [Link]
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Ashok, D., et al. (2022). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 12(46), 30163-30182. [Link]
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A Comparative Guide to the Reactivity of Substituted Pyrazole-4-carbaldehydes for Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole-4-carbaldehydes are indispensable building blocks in the synthesis of a wide array of biologically active molecules. Their utility in medicinal chemistry and drug development is well-documented, with derivatives exhibiting anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2][3] The formyl group at the C4 position of the pyrazole ring provides a versatile chemical handle for constructing complex molecular architectures.[4] However, the reactivity of this aldehyde is profoundly influenced by the nature and position of substituents on the pyrazole ring. Understanding these substituent effects is paramount for designing efficient synthetic routes and optimizing reaction conditions.
This guide provides an in-depth, objective comparison of the reactivity of various substituted pyrazole-4-carbaldehydes. We will explore the underlying electronic and steric principles that govern their chemical behavior and present supporting experimental data to inform your synthetic strategies. This document is designed to move beyond a simple recitation of protocols, offering instead a foundational understanding of the causality behind experimental choices, thereby empowering researchers to troubleshoot and innovate.
The Influence of Substituents on Reactivity: Electronic and Steric Effects
The reactivity of the aldehyde group in pyrazole-4-carbaldehydes is primarily dictated by the electrophilicity of the carbonyl carbon. This, in turn, is modulated by the electronic properties of the substituents on the pyrazole ring. Substituents can be broadly classified into two categories: electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) decrease the electron density of the pyrazole ring. This inductive and/or resonance effect withdraws electron density from the C4 position, making the attached carbonyl carbon more electron-deficient and, consequently, more electrophilic. This enhanced electrophilicity generally leads to an increased rate of reaction with nucleophiles. For instance, electron-withdrawing groups on the pyrazole ring have been shown to increase its basicity by increasing the acidity of the proton.[5]
-
Electron-Donating Groups (EDGs): Conversely, alkyl (-R), alkoxy (-OR), and amino (-NR₂) groups donate electron density to the pyrazole ring. This increases the electron density at the C4 position, which in turn reduces the electrophilicity of the carbonyl carbon. As a result, pyrazole-4-carbaldehydes bearing EDGs are generally less reactive towards nucleophiles. Studies have shown that electron-donating groups at the C3 position can increase the basicity of the pyrazole ring.[5]
Steric hindrance also plays a crucial role. Bulky substituents near the C4-formyl group can impede the approach of nucleophiles, slowing down the reaction rate regardless of the electronic effects.
The following diagram illustrates how substituents modulate the electrophilicity of the carbonyl carbon in pyrazole-4-carbaldehydes.
Caption: Influence of substituents on the reactivity of pyrazole-4-carbaldehydes.
Comparative Reactivity in Common Synthetic Transformations
To provide a practical comparison, we will examine the reactivity of differently substituted pyrazole-4-carbaldehydes in three common and important reactions: Knoevenagel condensation, Wittig reaction, and reductive amination.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. The rate of this reaction is highly dependent on the electrophilicity of the aldehyde.
A study on the Knoevenagel condensation of various pyrazole aldehydes with malononitrile demonstrated that the reaction proceeds efficiently in aqueous media using ammonium carbonate as a catalyst.[6] While the study focused on a green chemistry approach, the relative ease of reaction for different substrates can be inferred.
| Substituent on Pyrazole Ring | Relative Reactivity | Typical Yield (%) | Reference |
| 1,3-diphenyl | Moderate | 92 | [6] |
| 5-chloro-3-methyl-1-phenyl | High | Not specified | [3] |
| 1-(4-chlorobenzoyl)-3-(4-substituted phenyl) | Varies with phenyl substituent | Not specified | [3] |
Experimental Insight: The higher reactivity of the 5-chloro-3-methyl-1-phenyl-pyrazole-4-carbaldehyde can be attributed to the electron-withdrawing effect of the chlorine atom, which enhances the electrophilicity of the formyl group.
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. The reaction involves the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.
Reductive Amination
Reductive amination is a powerful method for the formation of amines from carbonyl compounds. It typically proceeds via the formation of an intermediate imine or iminium ion, which is then reduced.
A study on the reductive amination of 1-phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde with various amines showed that the choice of reducing agent is critical.[7] Sodium triacetoxyborohydride was found to be effective, whereas sodium borohydride led to the reduction of the aldehyde to an alcohol.[7] The best yields were obtained with secondary cyclic amines.[7]
| Amine | Product Yield (%) | Reference |
| Primary aliphatic amines | Moderate | [7] |
| Secondary aliphatic amines | Good | [7] |
| Aniline | Moderate | [7] |
| Secondary cyclic amines | High | [7] |
Experimental Insight: The success of reductive amination is a balance between the rate of imine formation and the rate of reduction. The electrophilicity of the pyrazole-4-carbaldehyde will influence the initial nucleophilic attack by the amine.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the information presented, detailed experimental protocols for the synthesis and a key reaction of a substituted pyrazole-4-carbaldehyde are provided below.
Protocol 1: Synthesis of 1,3-Diaryl-1H-pyrazole-4-carbaldehydes via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[2][4]
Rationale: This method is chosen for its high efficiency and broad substrate scope in the synthesis of pyrazole-4-carbaldehydes.[2]
Caption: Workflow for the Vilsmeier-Haack formylation of pyrazoles.
Step-by-Step Procedure:
-
Preparation of the Vilsmeier Reagent: In a flask cooled in an ice bath, add N,N-dimethylformamide (DMF). Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.
-
Reaction: To the prepared Vilsmeier reagent, add the corresponding aryl methyl ketone phenylhydrazone.
-
Heating: Heat the reaction mixture to 60-70°C for 6 hours.
-
Hydrolysis: After cooling, pour the reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution.
-
Work-up: The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 1,3-diaryl-1H-pyrazole-4-carbaldehyde.
Protocol 2: Knoevenagel Condensation of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
Rationale: This protocol is selected as a representative example of a common C-C bond-forming reaction, highlighting the reactivity of the formyl group.
Step-by-Step Procedure:
-
Reactant Mixture: In a round-bottom flask, dissolve 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 mmol) and malononitrile (1.2 mmol) in a water-ethanol mixture.
-
Catalyst Addition: Add ammonium carbonate (20 mol%) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. For an expedited reaction, sonication can be employed.[6]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the product precipitates out of the solution. Filter the solid, wash with cold water, and dry to obtain the desired 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)malononitrile.
Conclusion
The reactivity of substituted pyrazole-4-carbaldehydes is a nuanced interplay of electronic and steric factors. A thorough understanding of how different substituents modulate the electrophilicity of the formyl group is crucial for the rational design of synthetic pathways in drug discovery and development. Electron-withdrawing groups generally enhance reactivity towards nucleophiles, while electron-donating groups have the opposite effect. This guide has provided a framework for comparing the reactivity of these important building blocks, supported by experimental evidence and detailed protocols. By applying these principles, researchers can make more informed decisions in their synthetic endeavors, leading to more efficient and successful outcomes.
References
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Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]
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ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
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Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Retrieved from [Link]
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ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]
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Journal of Advanced Scientific Research. (2021). Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43. Retrieved from [Link]
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Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). Retrieved from [Link]
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ResearchGate. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. Retrieved from [Link]
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INEOS OPEN. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. Retrieved from [Link]
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National Institutes of Health (NIH). (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
